

Triclabendazole sulfoxide HMDB0259183 metabocard

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Compound Focus: Triclabendazole sulfoxide

CAS No.: 100648-13-3

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Introduction to Triclabendazole Sulfoxide

Triclabendazole sulfoxide (TCBZ-SO) is the key **sulfoxide metabolite** of triclabendazole, a benzimidazole derivative and the primary drug for treating human fascioliasis (liver fluke infection) [1] [2] [3]. It is believed to be more potent against the parasite than the parent drug itself [1] [2]. Its formation is a crucial step in the drug's activation, and it contributes significantly to the pharmacological effect and safety profile of triclabendazole-based treatments.

Quantitative Pharmacokinetic and Safety Profile

The table below summarizes key quantitative data for TCBZ-SO, which is essential for safety and risk assessment.

Parameter	Value	Conditions / Notes	Source
Mean Peak Plasma Concentration (C _{max})	38.6 µmol/L	Single 10 mg/kg oral TCBZ dose with a ~560-kcal meal [3]	[3]
Time to C _{max} (T _{max})	4 hours post-dose	Single 10 mg/kg oral TCBZ dose with a ~560-kcal meal [3]	[3]

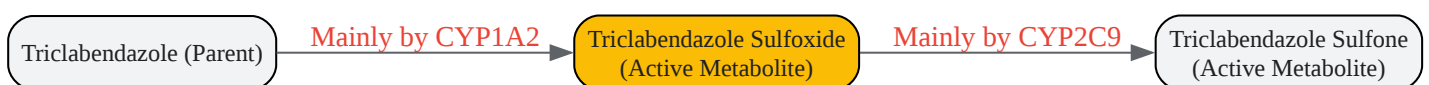
Parameter	Value	Conditions / Notes	Source
Area Under Curve (AUC)	386 $\mu\text{mol}\cdot\text{h/L}$	Single 10 mg/kg oral TCBZ dose with a ~560-kcal meal [3]	[3]
Plasma Protein Binding	98.4%	Highly bound to human plasma proteins [3]	[3]
Plasma Elimination Half-Life ($t_{1/2}$)	14 hours	In humans [3]	[3]

| **Effect on Cardiac Repolarization ($\Delta\Delta\text{QTcF}$)** | 9.2 ms (Therapeutic) 21.7 ms (Supratherapeutic) | Peak mean placebo-corrected change from baseline. Upper 90% CI exceeded 10 ms, indicating an effect cannot be excluded [1] | [1] | | **CYP2C9 Inhibition (IC50)** | 1.95 μM | In vitro assessment using human liver microsomes [4] | [4] | | **CYP2C8 Inhibition (IC50)** | 8.95 μM | In vitro assessment using human liver microsomes [4] | [4] | | **CYP1A2 Inhibition (IC50)** | 4.19 μM | In vitro assessment using human liver microsomes [4] | [4] | | **CYP2C19 Inhibition (IC50)** | 0.22 μM | In vitro assessment using human liver microsomes [4] | [4] |

Metabolic Pathways and Experimental Insights

Metabolic Activation and Disposition

The metabolic pathway of triclabendazole to its active and inactive metabolites is a two-step oxidation process, as shown in the diagram below.



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Metabolic pathway of triclabendazole, highlighting the key enzymes involved in the formation of its sulfoxide and sulfone metabolites [3].

Triclabendazole is rapidly absorbed and undergoes extensive first-pass metabolism. Based on in vitro studies, the primary enzyme responsible for the formation of TCBZ-SO is **CYP1A2**, with minor contributions from other CYPs and flavin-containing monooxygenase (FMO) [3]. TCBZ-SO is then further oxidized to triclabendazole sulfone (TCBZ-SO₂), primarily by the **CYP2C9** enzyme [3]. Both TCBZ-SO and TCBZ-SO₂ are highly protein-bound in plasma (>98%), which extends their half-life and activity within the host [2] [3].

In Vitro CYP Inhibition Assessment

A critical aspect of the safety profile is the drug-drug interaction (DDI) potential. An in vitro DDI study assessed the inhibition potential of TCBZ-SO against major cytochrome P450 enzymes using human liver microsomes [4]. The key findings are:

- **Primary Inhibition:** TCBZ-SO demonstrated notable inhibition of **CYP2C9** (IC₅₀ = 1.95 μM) and **CYP2C19** (IC₅₀ = 0.22 μM) [4].
- **Secondary Inhibition:** It also inhibited **CYP2C8** (IC₅₀ = 8.95 μM) and **CYP1A2** (IC₅₀ = 4.19 μM) [4].
- **Risk Assessment:** These in vitro data suggest TCBZ-SO has the potential to act as a perpetrator in clinical DDIs, particularly with drugs that are substrates of CYP2C9 and CYP2C19. A proper clinical risk assessment strategy is required when TCBZ is co-administered with other medications [4].

Protocol for In Vitro CYP Inhibition Assay

For researchers needing to replicate or understand the basis of the DDI data, the core methodology is summarized below [4]:

- **Incubation System:** The test compounds (TCBZ, TCBZ-SO, TCBZ-SO₂) were incubated with **pooled mixed-gender human liver microsomes (HLM)**.
- **Enzyme Activity Probes:** The activity of specific CYP enzymes was measured using established probe substrates. For example, CYP1A2 activity was monitored by the conversion of phenacetin to acetaminophen.
- **IC₅₀ Determination:** The concentration of the test compound that inhibits enzyme activity by 50% (IC₅₀) was determined by monitoring the formation of specific metabolite markers for each CYP enzyme using an **LC-MS-MS** system.

Key Safety and Resistance Considerations

- **Cardiac Repolarization (QTc Prolongation):** A thorough QT study in healthy subjects found that therapeutic and suprathreshold doses of triclabendazole resulted in a mean placebo-corrected change in QTcF ($\Delta\Delta\text{QTcF}$) of up to 9.2 ms and 21.7 ms, respectively. As the upper confidence interval exceeded 10 ms, a clinically relevant effect on cardiac repolarization could not be excluded [1].
- **Potential Mechanism of Resistance:** Evidence suggests that the parasite *Fasciola hepatica* may detoxify TCBZ-SO. Proteomic studies show that **Glutathione Transferase (GST)** enzymes, particularly from the Mu class, are differentially expressed in flukes exposed to TCBZ-SO, which may contribute to a resistance mechanism [5]. Furthermore, resistant flukes have been shown to metabolize TCBZ-SO to the less active TCBZ-sulfone at a higher rate (on average 20% greater) than susceptible flukes [6].

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References

1. Effects of triclabendazole and its metabolite exposure ... [pmc.ncbi.nlm.nih.gov]
2. Triclabendazole - an overview | ScienceDirect Topics [sciencedirect.com]
3. Triclabendazole: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or ... [pmc.ncbi.nlm.nih.gov]
5. role of Mu class in triclabendazole sulphoxide challenge ... [link.springer.com]
6. The comparative metabolism of triclabendazole sulphoxide ... [pubmed.ncbi.nlm.nih.gov]

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